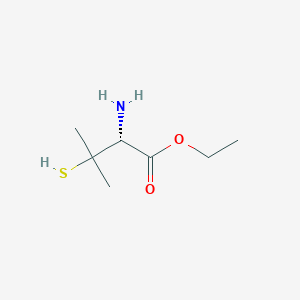![molecular formula C20H14N6O4 B2676357 (E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide CAS No. 900007-62-7](/img/structure/B2676357.png)
(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a useful research compound. Its molecular formula is C20H14N6O4 and its molecular weight is 402.37. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxicity
- Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives : Compounds derived from pyrazole and pyrazolopyrimidine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, a study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in cancer research (Hassan et al., 2014).
Anticancer and Anti-inflammatory Applications
- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This indicates the potential of pyrazolopyrimidine derivatives in developing new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Synthesis of Functionalized Pyrazolyl Ketones
- Functionalized Pyrazolyl Ketones : Research into the regioselective synthesis of functionalized pyrazolyl ketones and their reactions with hydrazine hydrate showcases the versatility of pyrazolopyrimidines in synthetic chemistry, potentially leading to the discovery of new compounds with various biological activities (Hassaneen & Shawali, 2013).
Fluorescence Binding Studies
- Fluorescence Binding with Bovine Serum Albumin : Studies involving p-hydroxycinnamic acid derivatives, including acrylamide derivatives similar in functional groups to the compound of interest, have investigated their binding interactions with proteins such as bovine serum albumin. This research is relevant for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Meng et al., 2012).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compounds as Potential Insecticidal Agents : The synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives, including pyrazolopyrimidine, have been explored for their use as potential insecticidal agents against pests such as the cotton leafworm. This application demonstrates the agricultural research potential of pyrazolopyrimidine derivatives (Soliman et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O4/c27-18(11-8-14-6-9-16(10-7-14)26(29)30)23-24-13-21-19-17(20(24)28)12-22-25(19)15-4-2-1-3-5-15/h1-13H,(H,23,27)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGZMNWEKLPPFH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B2676274.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2676276.png)
![3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2676277.png)
![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2676279.png)

![2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B2676281.png)

![Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2676286.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2676288.png)

![(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid](/img/structure/B2676291.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2676293.png)
![Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2676295.png)
![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)